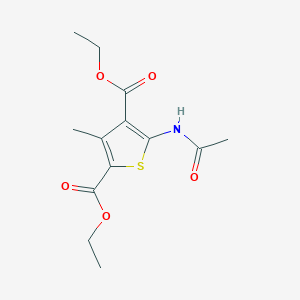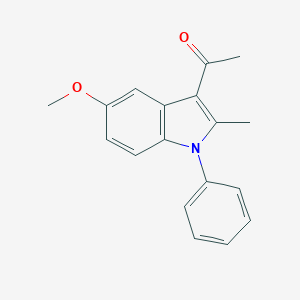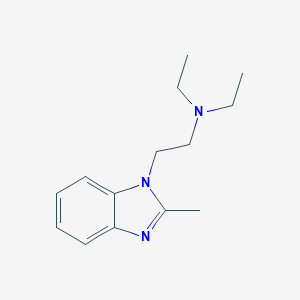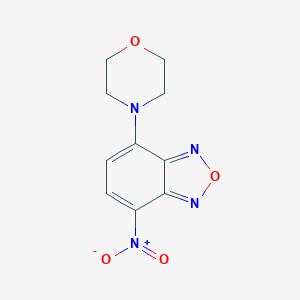
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has shown promising results in various applications.
Mechanism Of Action
The mechanism of action of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- is not fully understood. However, it is believed that this compound acts as a chelating agent, binding to metal ions and forming stable complexes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- have not been extensively studied. However, preliminary studies have shown that this compound has low toxicity and does not cause significant harm to living organisms.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- in lab experiments include its ease of synthesis, low toxicity, and potential use as a building block for the synthesis of new drugs. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment to handle it safely.
Future Directions
There are several future directions for research on 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-. One potential direction is the investigation of its potential use as a ligand for metal complexes in catalysis and material science. Another direction is the exploration of its potential use as a building block for the synthesis of new drugs. Further studies are also needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- has been achieved using different methods. One of the most common methods involves the reaction of 4-bromoaniline and diphenylphosphine in the presence of a palladium catalyst. The resulting product is then treated with sodium hydride and tetrahydrofuran to produce the final compound.
Scientific Research Applications
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- has shown promising results in various scientific research applications. It has been used as a ligand for metal complexes, which have shown potential in catalysis and material science. This compound has also been investigated for its potential use as a building block for the synthesis of new drugs.
properties
CAS RN |
74607-68-4 |
|---|---|
Product Name |
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- |
Molecular Formula |
C21H19Br2N2P |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2P/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
InChI Key |
PRHBLNXBRMPKNT-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Other CAS RN |
74607-68-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)


![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)



